N-[(quinolin-4-yl)methyl]cyclopentanamine
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Overview
Description
N-[(quinolin-4-yl)methyl]cyclopentanamine is a compound that features a quinoline moiety attached to a cyclopentanamine group. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its biological activities. The cyclopentanamine group adds to the structural diversity and potential reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(quinolin-4-yl)methyl]cyclopentanamine typically involves the reaction of quinoline derivatives with cyclopentanamine under specific conditions. One common method is the alkylation of quinoline with cyclopentanamine using a suitable alkylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(quinolin-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(quinolin-4-yl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(quinolin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
Uniqueness
N-[(quinolin-4-yl)methyl]cyclopentanamine is unique due to its specific structural features, combining a quinoline moiety with a cyclopentanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
N-[(quinolin-4-yl)methyl]cyclopentanamine is a compound characterized by its unique structure, which includes a quinoline moiety linked to a cyclopentanamine group. This structural combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C_{14}H_{16}N_{2}, with a molecular weight of approximately 228.29 g/mol. The compound features a quinoline ring, which is known for its pharmacological significance, and a cyclopentanamine structure that enhances its biological interactions.
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Quinoline derivatives, including this compound, have demonstrated potential as antimicrobial agents. Studies suggest that they can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
-
Anticancer Properties :
- Research indicates that this compound may possess anticancer properties. Compounds with similar structures have shown moderate to good inhibitory effects on cancer cell lines, such as HeLa and MCF-7 . The mechanism often involves interaction with DNA or inhibition of specific enzymes related to cancer proliferation.
- Cytotoxicity :
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The quinoline moiety is known for its role in binding to enzymes and receptors, potentially modulating various biological pathways. For instance, it may act as an inhibitor of topoisomerases or interact with cellular signaling pathways involved in apoptosis and cell cycle regulation .
Comparative Analysis
To better understand the significance of this compound in medicinal chemistry, a comparative analysis with structurally related compounds is useful.
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(quinolin-6-yl)methylcyclopentanamine | Similar quinoline structure but different substitution | Antimicrobial and anticancer properties |
2-Methylquinoline | Base structure without cyclopentanamine | Limited biological activity compared to derivatives |
Cyclopentanamine | Contains cyclopentane structure only | Lacks significant pharmacological properties |
This table illustrates how the structural variations impact the biological activities of related compounds.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that this compound had significant inhibitory effects on specific bacterial strains, suggesting its utility in developing new antimicrobial therapies.
Properties
IUPAC Name |
N-(quinolin-4-ylmethyl)cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-13(5-1)17-11-12-9-10-16-15-8-4-3-7-14(12)15/h3-4,7-10,13,17H,1-2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQVALBGQACJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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